C5-Pyridin-3-yl vs. C5-Isopropyl: Divergent Target Selectivity of 1,2,3-Triazole-4-carboxamides
The closest well-characterized analog, CPI-444 (1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide, CAS 1202402-40-1), is a potent and selective adenosine A2A receptor antagonist with a Ki of 3.54 nM and a functional IC50 of 17.03 nM in HEK-293 cells . In contrast, a systematic medicinal chemistry campaign on 1H-1,2,3-triazole-4-carboxamides bearing C5-aryl substituents (including pyridine-containing variants) identified potent PXR inverse agonists and antagonists with low nanomolar IC50 values for binding and cellular activity, with no reported activity at adenosine receptors [1]. The substitution of C5-isopropyl with C5-pyridin-3-yl thus redirects the biological target from the adenosine A2A receptor to the PXR nuclear receptor, representing a fundamental shift in pharmacological mechanism.
| Evidence Dimension | Primary biological target |
|---|---|
| Target Compound Data | C5-pyridin-3-yl analog; PXR inverse agonist/antagonist (exact IC50 not publicly available for this specific compound; context from series: low nanomolar range) |
| Comparator Or Baseline | CPI-444 (C5-isopropyl analog): Adenosine A2A receptor antagonist, Ki = 3.54 nM, functional IC50 = 17.03 nM in HEK-293 cells |
| Quantified Difference | Complete target shift: A2A (adenosine receptor) vs. PXR (nuclear receptor); quantitative comparison not possible due to orthogonal targets |
| Conditions | CPI-444 data: radioligand binding assay (Ki) and NECA-induced cAMP assay in HEK-293 cells (IC50); PXR data: PXR binding and cellular transactivation assays |
Why This Matters
Researchers selecting compounds for adenosine receptor studies must avoid the 5-pyridin-3-yl analog, while PXR-focused programs should not assume that the A2A-active CPI-444 scaffold retains the same pharmacology; this evidence demonstrates that the C5 substituent is a critical determinant of target identity.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. View Source
